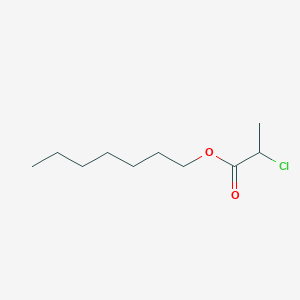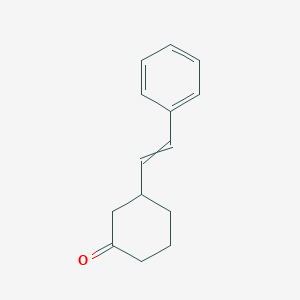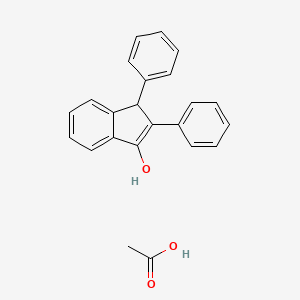
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid precursor with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or toluenesulfonic acid is common to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further biochemical reactions. The pathways involved may include enzymatic catalysis and metabolic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Ethyl acetoacetate: Another ester with a keto group, used in similar synthetic applications.
Diethyl oxalate: A related ester with two ester groups.
Uniqueness
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of more complex molecules, making it valuable in both research and industrial contexts.
Propiedades
Número CAS |
88039-65-0 |
|---|---|
Fórmula molecular |
C18H30O5 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate |
InChI |
InChI=1S/C18H30O5/c1-6-9-10-11-12-15(13(4)17(20)22-7-2)16(14(5)19)18(21)23-8-3/h15-16H,4,6-12H2,1-3,5H3 |
Clave InChI |
OUOSNOFUVXVQHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(C(=O)C)C(=O)OCC)C(=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
methyl}-1H-imidazole](/img/structure/B14402672.png)



![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)



